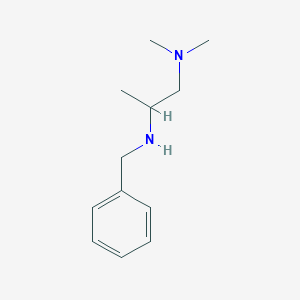![molecular formula C7H6N4O3 B12117112 Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate](/img/structure/B12117112.png)
Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyriMidine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of catalysts and automated systems can enhance the efficiency and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodobenzene diacetate for oxidative cyclization, hydrazine derivatives for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits similar antimicrobial and antiviral activities.
7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide: Known for its high-energy-density properties.
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidines: Used in the synthesis of various biologically active compounds.
Uniqueness
Methyl 5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H6N4O3 |
|---|---|
Peso molecular |
194.15 g/mol |
Nombre IUPAC |
methyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C7H6N4O3/c1-14-6(13)4-2-5(12)11-3-8-10-7(11)9-4/h2-3H,1H3,(H,9,10) |
Clave InChI |
VTWGVBPJSLVKPK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=O)N2C=NNC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12117032.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12117049.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12117052.png)



![N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B12117067.png)

![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)
![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)
![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)
![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)
